molecular formula C10H10ClFO3 B14032835 Methyl 6-chloro-3-ethoxy-2-fluorobenzoate

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate

Cat. No.: B14032835
M. Wt: 232.63 g/mol
InChI Key: IXKUFRXQJBTQBZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-ethoxy-2-fluorobenzoate typically involves the esterification of 6-chloro-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 6-azido-3-ethoxy-2-fluorobenzoate or 6-thiocyanato-3-ethoxy-2-fluorobenzoate.

    Oxidation: Formation of 6-chloro-3-ethoxy-2-fluorobenzoic acid.

    Reduction: Formation of 6-chloro-3-ethoxy-2-fluorobenzyl alcohol.

Scientific Research Applications

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-ethoxy-2-fluorobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-ethoxy-3-fluorobenzoate
  • Methyl 3-chloro-6-ethoxy-2-fluorobenzoate
  • Methyl 2-chloro-3-ethoxy-6-fluorobenzoate

Uniqueness

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its isomers.

Biological Activity

Methyl 6-chloro-3-ethoxy-2-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzoate structure with the following characteristics:

  • Molecular Formula : C11H12ClF O3
  • Molecular Weight : Approximately 220.64 g/mol
  • Functional Groups : Chlorine, fluorine, and ethoxy substituents enhance its reactivity and interaction with biological targets.

The presence of halogen atoms (chlorine and fluorine) is significant as these groups can facilitate interactions with proteins and enzymes, potentially leading to various biological effects.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, which may contribute to its antimicrobial and anticancer properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein Interaction : Its halogenated structure allows for enhanced binding to biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

Anticancer Properties

The compound is also under investigation for its potential anticancer effects. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the compound against common bacterial pathogens, demonstrating significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
    • The study highlighted the compound's potential as a lead for developing new antimicrobial agents.
  • Anticancer Mechanism Exploration :
    • In vitro studies on cancer cell lines (e.g., A375 melanoma cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound activates apoptotic pathways .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds highlights differences in biological activity:

Compound NameKey FeaturesBiological Activity
Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoateContains bromine; different reactivityModerate antimicrobial properties
Methyl 4-chloro-3-methoxybenzoateLacks fluorine; different functional propertiesLimited anticancer activity
Methyl 6-bromo-3-fluoro-2-methoxybenzoateContains bromine; affects biological activityHigh cytotoxicity
Methyl 3-chloro-4-fluorobenzoateDifferent substitution pattern; distinct chemical behaviorLow antimicrobial activity

Future Directions

The ongoing research into this compound aims to elucidate its full potential as a therapeutic agent. Further studies are required to understand its pharmacokinetics, toxicity profiles, and detailed mechanisms of action.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 6-chloro-3-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

IXKUFRXQJBTQBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)C(=O)OC)F

Origin of Product

United States

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